2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
Brand Name: Vulcanchem
CAS No.: 31183-91-2
VCID: VC2036909
InChI: InChI=1S/C14H16N2S2/c1-9-3-5-11(15)13(7-9)17-18-14-8-10(2)4-6-12(14)16/h3-8H,15-16H2,1-2H3
SMILES: CC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)C)N
Molecular Formula: C14H16N2S2
Molecular Weight: 276.4 g/mol

2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline

CAS No.: 31183-91-2

Cat. No.: VC2036909

Molecular Formula: C14H16N2S2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline - 31183-91-2

Specification

CAS No. 31183-91-2
Molecular Formula C14H16N2S2
Molecular Weight 276.4 g/mol
IUPAC Name 2-[(2-amino-5-methylphenyl)disulfanyl]-4-methylaniline
Standard InChI InChI=1S/C14H16N2S2/c1-9-3-5-11(15)13(7-9)17-18-14-8-10(2)4-6-12(14)16/h3-8H,15-16H2,1-2H3
Standard InChI Key RAQHRJVDSRBFNH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)C)N
Canonical SMILES CC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)C)N

Introduction

Chemical Properties

2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline exhibits distinctive chemical properties stemming from its molecular structure. The compound's essential characteristics are summarized in Table 1.

Table 1: Chemical Properties of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline

PropertyValueReference
CAS Number31183-91-2
Molecular FormulaC₁₄H₁₆N₂S₂
Molecular Weight276.4 g/mol
IUPAC Name2-[(2-amino-5-methylphenyl)disulfanyl]-4-methylphenylamine
InChIInChI=1S/C14H16N2S2/c1-9-3-5-11(15)13(7-9)17-18-14-8-10(2)4-6-12(14)16/h3-8H,15-16H2,1-2H3
InChI KeyRAQHRJVDSRBFNH-UHFFFAOYSA-N
LogP (Predicted)Not available in the search results-
AppearanceNot specified in the search results-
Purity (Commercial)≥95%

The compound belongs to the class of aromatic amines and thioethers due to its structural components, which include an aniline core and dithio functional groups attached to phenyl rings. The presence of both amine groups and the disulfide bond contributes to its chemical reactivity profile, making it suitable for various synthetic applications.

Structural Analysis

Molecular Structure

The molecular structure of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline consists of two methylated aniline units connected by a disulfide (-S-S-) bridge. Specifically, it features:

  • Two aniline rings with methyl substituents

  • A disulfide bridge connecting the two aromatic rings

  • Amino groups (-NH₂) positioned at the 2-position on each ring

  • Methyl groups (-CH₃) at the 5-position on one ring and the 4-position on the other ring

Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting different naming conventions and structural interpretations:

  • 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline (most common designation)

  • 6,6'-Disulfanediylbis(2-methylaniline)

  • Bis(2-amino-3-methylphenyl)disulfide

  • 2-[(2-amino-3-methylphenyl)disulfanyl]-6-methylaniline

  • BenzenaMine, 2,2'-dithiobis[6-Methyl-

These alternative names emphasize different structural aspects of the compound while referring to the same chemical entity.

Applications and Uses

2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline serves multiple purposes in chemical research and industrial applications, primarily centered around its role as a synthetic intermediate.

Pharmaceutical Intermediates

The compound functions as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both amino groups and a disulfide bridge, makes it valuable for constructing more complex molecular architectures found in certain drug candidates.

Organic Synthesis

Beyond pharmaceuticals, the compound serves as a building block in general organic synthesis, contributing to the creation of:

  • Specialized agrochemicals

  • Dyestuffs and colorants

  • Other sulfur-containing functional materials

Research Applications

In research settings, the compound is utilized in studies involving:

  • Structure-activity relationship investigations

  • Development of new synthetic methodologies

  • Spectroscopic analysis studies

The compound's distinct chemical features make it a valuable subject for spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm its structure and properties.

Research Findings

Research on 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline remains relatively limited in the scientific literature, with most investigations focusing on its utility as an intermediate rather than as a primary research subject. The available data suggests several important characteristics:

Reactivity Profile

The compound's reactivity is primarily influenced by:

  • The nucleophilic amino groups, which can participate in various condensation reactions

  • The disulfide bridge, which can undergo reduction, exchange, or cleavage reactions

  • The aromatic rings, which can participate in electrophilic substitution reactions

This combination of functional groups creates a versatile chemical platform for diverse synthetic transformations.

SupplierCatalog/Product NumberPurityPackage SizesReference
Combi-Blocks, Inc.QY-446395%Not specified
MolCoreMC21T193≥97%Not specified
CymitQuimica3D-FA180044Not specified250mg, 500mg, 1g, 2g, 5g
Sigma-AldrichCOMH04235B2095%Not specified

Pricing information varies by supplier and quantity, with CymitQuimica listing prices ranging from €264.00 for 250mg to €1,182.00 for 5g as of their last update .

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